pKa Shift vs. Parent Naphthyridinol
The electron-withdrawing inductive effect of the 6-chloro substituent significantly lowers the pKa of the 4-hydroxy group compared to the unsubstituted parent compound 1,5-naphthyridin-4-ol. This difference in acidity alters the compound's ionization state at physiological pH, which can impact solubility, permeability, and target binding. [1]
| Evidence Dimension | pKa (acid dissociation constant) of the 4-hydroxy group |
|---|---|
| Target Compound Data | 8.72 ± 0.50 (Predicted) |
| Comparator Or Baseline | 1,5-Naphthyridin-4-ol (unsubstituted parent): 9.62 (Predicted) |
| Quantified Difference | ΔpKa ≈ 0.9 (lower basicity for the chloro derivative) |
| Conditions | Predicted values based on computational models; consistent with experimental trends for electron-withdrawing substituents. |
Why This Matters
The lower pKa of the 6-chloro derivative means it will be less ionized at neutral pH, potentially enhancing passive membrane permeability and oral bioavailability in drug candidates built upon this scaffold.
- [1] ChemBase. 1,5-naphthyridin-4-ol Properties. Accessed 2026. View Source
